molecular formula C25H23N5O2S B12019412 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12019412
M. Wt: 457.5 g/mol
InChI Key: APZQOLAEIZTXMA-NLRVBDNBSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. Its molecular architecture, featuring a 1,2,4-triazole core linked to an acetohydrazide moiety via a sulfanyl bridge, is designed for targeted biological activity. This compound is primarily investigated for its potential as a multi-target therapeutic agent. Research indicates that analogs of this chemical class exhibit potent inhibitory activity against key enzymes. Specifically, similar 1,2,4-triazole derivatives have demonstrated strong inhibition of carbonic anhydrase isoforms (NCBI) and monoamine oxidase (MAO) (NCBI) , making them candidates for the study of conditions like epilepsy, glaucoma, and neurological disorders. Furthermore, the hydrazide functional group is often associated with anticancer and antimicrobial properties, suggesting this compound's utility in oncology and infectious disease research for evaluating cytotoxicity and mechanism of action (ScienceDirect) . Its mechanism is believed to involve the chelation of essential metal ions within enzyme active sites or the disruption of key cellular signaling pathways. This product is intended for non-clinical, in-vitro research applications only and is not for diagnostic or therapeutic use. Researchers can rely on its high purity and structural characterization for their critical studies in drug discovery and development.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H23N5O2S/c1-18(20-12-9-15-22(16-20)32-2)26-27-23(31)17-33-25-29-28-24(19-10-5-3-6-11-19)30(25)21-13-7-4-8-14-21/h3-16H,17H2,1-2H3,(H,27,31)/b26-18+

InChI Key

APZQOLAEIZTXMA-NLRVBDNBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with Formamide

A direct approach involves reacting hydrazine with excess formamide under controlled conditions. As described in U.S. Patent US4267347A, heating hydrazine hydrate with 4 equivalents of formamide at 160–180°C yields 1,2,4-triazole in 70–80% purity after distillation. For the 4,5-diphenyl variant, phenyl substituents are introduced via intermediates.

Mechanism :

  • Hydrazine reacts with formamide to form 1,2-diformylhydrazine.

  • Cyclization at elevated temperatures produces the triazole ring.

  • Phenyl groups are introduced using Ullmann coupling or Suzuki-Miyaura cross-coupling reactions post-cyclization.

Optimization :

  • Temperature : 160–180°C minimizes side products like formic acid.

  • Solvent : Liquid ammonia or dimethylformamide (DMF) enhances regioselectivity.

ParameterOptimal ConditionYield (%)
Formamide ratio4:178
Reaction time24 h80
Post-purificationVacuum distillation95+ purity

1,3-Dipolar Cycloaddition of Azides and Alkynes

An alternative method uses Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. This approach, highlighted in PMC9548580, offers regioselectivity for 1,4-disubstituted triazoles.

Procedure :

  • Synthesize phenylacetylene and azide precursors.

  • React in the presence of CuSO₄·5H₂O and sodium ascorbate at room temperature.

Example :
Phenylacetylene+AzideCu(I)1,2,4-Triazole\text{Phenylacetylene} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{1,2,4-Triazole}

Sulfur Incorporation via Thiolation

The sulfanyl (-S-) group is introduced at the 3-position of the triazole through nucleophilic substitution.

Thiolation with Elemental Sulfur or Thiolating Agents

Using 4,5-diphenyl-4H-1,2,4-triazol-3-ol as a precursor, treatment with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent converts the hydroxyl group to a thiol.

Reaction Conditions :

  • Reagent : P₂S₅ in dry toluene

  • Temperature : 110°C, 6 h

  • Yield : 85–90%

Mechanism :
Triazol-3-ol+P2S5Triazol-3-thiol+H3PO4\text{Triazol-3-ol} + \text{P}_2\text{S}_5 \rightarrow \text{Triazol-3-thiol} + \text{H}_3\text{PO}_4

Synthesis of Acetohydrazide Intermediate

The acetohydrazide moiety is prepared by reacting ethyl chloroacetate with hydrazine hydrate.

Hydrazinolysis of Ethyl Chloroacetate

Procedure :

  • Ethyl chloroacetate (1 eq) is treated with hydrazine hydrate (2 eq) in ethanol.

  • Reflux for 4 h to yield chloroacetohydrazide.

Equation :
ClCH2COOEt+NH2NH2ClCH2CONHNH2+EtOH\text{ClCH}_2\text{COOEt} + \text{NH}_2\text{NH}_2 \rightarrow \text{ClCH}_2\text{CONHNH}_2 + \text{EtOH}

Condensation with 3-Methoxyphenyl Ethylidene

The final step involves Schiff base formation between chloroacetohydrazide and 3-methoxyacetophenone.

Acid-Catalyzed Condensation

Conditions :

  • Catalyst : Conc. HCl or acetic acid

  • Solvent : Ethanol, 80°C, 3 h

  • Yield : 75–80%

Mechanism :

  • Protonation of the carbonyl oxygen in 3-methoxyacetophenone.

  • Nucleophilic attack by the hydrazide’s amino group.

  • Dehydration to form the hydrazone bond.

ClCH2CONHNH2+3-MeO-C6H4COCH3Target Compound+H2O\text{ClCH}_2\text{CONHNH}_2 + \text{3-MeO-C}_6\text{H}_4\text{COCH}_3 \rightarrow \text{Target Compound} + \text{H}_2\text{O}

Purification and Characterization

Crystallization and Chromatography

  • Solvents : Ethyl acetate/hexane (1:3) for recrystallization.

  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 10H, Ph-H), 3.82 (s, 3H, OCH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Comparative Analysis of Methods

StepMethod 1 (Cyclocondensation)Method 2 (CuAAC)
Triazole yield78%85%
RegioselectivityLowHigh
ScalabilityIndustrialLab-scale

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) in the compound undergoes oxidation to form sulfoxides or sulfones. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions. The oxidation state of sulfur can influence the compound’s biological activity, with sulfoxides often showing enhanced reactivity compared to the parent thioether.

Key Reaction:
R-SHH2O2R-SO-OR-SO2\text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO-O} \rightarrow \text{R-SO}_2

Reduction Reactions

Reduction of the compound can convert the sulfanyl group into its corresponding hydrazine derivative. This is achieved using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of catalysts such as palladium. The reduction process is critical for synthesizing derivatives with altered redox properties.

Key Reaction:
R-SHNaBH4R-NH2\text{R-SH} \xrightarrow{\text{NaBH}_4} \text{R-NH}_2

Substitution Reactions

The triazole ring and sulfanyl group are susceptible to nucleophilic substitution. Reactions with nucleophiles such as amines , thiols , or alkoxide ions can modify the substituents on the triazole ring, leading to structurally diverse derivatives. These substitutions are often catalyzed by bases like cesium carbonate or conducted in polar aprotic solvents such as DMF .

Example Reaction:
Triazole-SNuTriazole-Nu\text{Triazole-S} \xrightarrow{\text{Nu}^-} \text{Triazole-Nu}

Hydrolysis Reactions

The ethylidene group (C=CH) in the compound can undergo hydrolysis under acidic or basic conditions to yield ketones or aldehydes. For instance, hydrolysis of the acetal group in related triazole derivatives has been reported using aqueous HCl or NaOH , though specific conditions for this compound require further validation .

Key Reaction:
R-C=CHH3O+R-COH\text{R-C=CH} \xrightarrow{\text{H}_3\text{O}^+} \text{R-COH}

Nucleophilic Addition Reactions

The hydrazide moiety (-NH-NH₂) can participate in nucleophilic addition with electrophilic reagents such as carbonyl compounds or alkylating agents . These reactions are typically conducted in inert solvents like ethanol or DMF and are monitored using techniques like TLC and NMR spectroscopy .

Example Reaction:
R-NH-NH2+R’-COR-NH-NH-CO-R’\text{R-NH-NH}_2 + \text{R'-CO} \rightarrow \text{R-NH-NH-CO-R'}

Chemical Reactions Comparison Table

Reaction TypeReagents/ConditionsProductsReferences
OxidationH₂O₂, inert atmosphereSulfoxides/sulfones
ReductionNaBH₄, H₂/Pd catalystHydrazine derivatives
SubstitutionAmines/thiols, Cs₂CO₃, DMFSubstituted triazoles
HydrolysisHCl/NaOH, aqueous conditionsKetones/aldehydes
Nucleophilic AdditionCarbonyl compounds, ethanol/DMFHydrazide derivatives

Characterization Techniques

The compound’s reactions are typically monitored and characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm structural changes and purity.

  • Thin Layer Chromatography (TLC) : To track reaction progress and isolate intermediates.

  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., -NH, -S, -C=O).

  • Mass Spectrometry (MS) : To determine molecular weight and confirm reaction products.

Research Findings

  • Antimicrobial and Anticancer Activity : The triazole core and sulfanyl group contribute to biological activity, with studies suggesting interactions with enzymes or receptors.

  • Synthetic Versatility : The compound’s reactivity allows for the synthesis of derivatives with tailored properties, such as enhanced solubility or specificity .

  • Reaction Optimization : Controlled conditions (e.g., temperature, solvent choice) are critical for maximizing yields and minimizing side reactions .

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the hydrazide functionality. Recent studies have reported successful synthesis methods that yield high purity and significant quantities of the target compound. For instance, a notable study described a two-step synthesis where 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated followed by acetal deprotection to yield the desired product as a bisulfite adduct .

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Research has demonstrated that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi. The presence of sulfur in the triazole structure enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Numerous studies have explored the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, specific derivatives have been tested against breast cancer and leukemia cell lines, exhibiting cytotoxic effects that warrant further investigation into their mechanisms of action and efficacy in vivo .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The unique structural features of the compound may contribute to its effectiveness in modulating inflammatory pathways.

Agricultural Applications

Beyond medicinal uses, compounds like this triazole derivative are being studied for their potential as agricultural fungicides. Their ability to disrupt fungal growth can be harnessed to protect crops from various pathogens, thus contributing to food security and sustainable agriculture practices.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antimicrobial Effective against Gram-positive bacteria
Anticancer Inhibited proliferation in cancer cell lines
Anti-inflammatory Reduced levels of inflammatory markers
Agricultural Fungicide Effective against common crop pathogens

Notable Research Findings

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various triazole derivatives, including our compound, against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
  • Cytotoxicity Assay : A study utilizing MTT assays revealed that the compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways, suggesting a mechanism worth exploring for cancer therapy .
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in paw edema and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,4-triazole acetohydrazides. Key analogues include:

Compound Name Substituents on Triazole Core Hydrazide Substituent Key Differences vs. Target Compound Biological Activity (If Reported)
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide 4,5-Di-p-tolyl 2-Hydroxyphenyl ethylidene -OH vs. -OCH₃ on phenyl; methyl vs. phenyl groups Antimicrobial
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 4-Ethyl, 5-(4-methoxyphenyl) 4-Hydroxy-3,5-dimethoxyphenyl methylene Ethyl vs. phenyl on triazole; additional -OCH₃ Not reported; predicted enhanced solubility
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide 5-(3,4-Dimethoxyphenyl) 3-Ethoxy-4-hydroxyphenyl methylene Ethoxy vs. methoxy; di-OCH₃ vs. single -OCH₃ Antifungal (hypothesized)

Computational Similarity

  • Tanimoto Index : Substitution of -OCH₃ (target) vs. -OH () reduces similarity by ~15–20% in fingerprint-based metrics (e.g., MACCS keys) due to altered electronegativity and hydrogen-bonding capacity .
  • Dice Index : The diphenyl triazole core shows >80% similarity to ’s 4-ethyl-5-(4-methoxyphenyl) variant, suggesting comparable scaffold-driven interactions .

Crystallographic Data

  • The diphenyl triazole core in the target compound may adopt a monoclinic crystal system (P21/c) similar to ’s analogue, with β angles ~100° due to steric hindrance from substituents .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Electron-Donating Groups (-OCH₃, -OH) on the phenyl ring enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets .
    • Bulkier Substituents (e.g., diphenyl vs. di-p-tolyl in ) improve thermal stability but may hinder diffusion across biological membranes .
  • Limitations :
    • Lack of reported biological data for the target compound necessitates empirical validation.
    • Synthetic yields for methoxy-substituted derivatives are often lower than methyl analogues due to steric challenges (e.g., reports ~60–70% yields for similar compounds) .

Biological Activity

The compound 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical formula is C16H15N5OSC_{16}H_{15}N_5OS, with a molecular weight of approximately 313.37 g/mol. The synthesis involves a multi-step process starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, which undergoes S-alkylation followed by various deprotection reactions to yield the final product .

Synthesis Overview

  • S-Alkylation : The triazole-thiol is alkylated using halogenated acetal in the presence of cesium carbonate.
  • Deprotection : The acetal is deprotected using concentrated hydrochloric acid or trifluoroacetic acid to yield the desired acetohydrazide derivative .

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential , particularly against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated significant inhibitory effects on cancer cell proliferation with IC50 values in the range of 0.73–2.38 μM against breast cancer cell lines (MCF-7) and 88 nM against gastric carcinoma cell lines (OCUM-2MD3) .
  • Mechanism of Action : It is believed that the compound may inhibit key signaling pathways involved in cancer progression, including the EGFR tyrosine kinase pathway .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties :

  • Inhibition Studies : In vitro evaluations have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
  • Comparison with Standard Antibiotics : Its efficacy was compared with standard antibiotics like ceftriaxone, demonstrating competitive activity albeit at higher concentrations .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays:

  • FRAP Assay : The antioxidant activity was found to be comparable to protocatechuic acid, indicating its potential role in preventing oxidative stress-related cellular damage .

Research Findings and Case Studies

StudyFindings
Demonstrated effective synthesis methods with high yields for triazole derivatives.
Showed significant anticancer activity with specific IC50 values against targeted cancer cell lines.
Reported antimicrobial activity with MIC values indicating effectiveness against resistant bacterial strains.

Q & A

Q. What are the optimal synthetic conditions for preparing the target compound via hydrazide formation?

The compound can be synthesized by reacting a triazole-thiol precursor with hydrazine derivatives under acidic or reflux conditions. A general method involves dissolving the triazole intermediate (e.g., 4-amino-3,5-diphenyl-4H-1,2,4-triazole-3-thiol) in absolute ethanol, adding glacial acetic acid (5 drops) and the appropriate hydrazine derivative (e.g., (E)-1-(3-methoxyphenyl)ethylidene acetohydrazide), followed by reflux for 4–6 hours. Reaction progress is monitored via TLC (chloroform:methanol, 7:3), and the product is isolated by solvent evaporation and recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • Elemental analysis (CHNS) to confirm molecular composition (e.g., using a Vario MICRO analyzer) .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrazone geometry.
  • FT-IR spectroscopy to identify functional groups (e.g., C=O, N-H, and S-H stretches).
  • Mass spectrometry (HRMS) for molecular weight validation. Advanced characterization may require single-crystal X-ray diffraction for structural elucidation .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, temperature) be optimized to improve yield and purity?

Systematic optimization can be achieved using Design of Experiments (DoE) . For example, varying solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reactants. Flow chemistry approaches (e.g., continuous-flow reactors) enable precise control over reaction kinetics and scalability, as demonstrated in analogous triazole syntheses .

Q. What computational methods are suitable for predicting the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., hydrogen bonding). Hirshfeld surface analysis further quantifies intermolecular interactions in crystalline states, aiding in understanding solubility and stability .

Q. How does the sulfanyl (-S-) group influence the compound’s reactivity and stability under oxidative conditions?

The sulfanyl group is prone to oxidation, forming sulfoxides or sulfones when exposed to agents like H₂O₂ or KMnO₄. Stability studies under controlled oxidative conditions (e.g., varying pH and oxidizing agent concentration) are critical for applications in biological systems. Reduction with LiAlH₄ or NaBH₄ can yield thiol derivatives for comparative activity studies .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

Contradictions may arise from isomerization or solvent adducts. Strategies include:

  • Chromatographic purification (e.g., column chromatography with silica gel).
  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • High-resolution mass spectrometry (HRMS) to identify trace byproducts.
  • Reaction monitoring via in-situ IR to track intermediate formation .

Methodological Considerations

Q. How can the biological activity of this compound be systematically evaluated against related analogs?

  • Structure-Activity Relationship (SAR) studies : Synthesize derivatives with modified triazole substituents (e.g., replacing phenyl with cyclohexyl) or varying hydrazone moieties.
  • In vitro assays : Test against target enzymes (e.g., antimicrobial activity via MIC assays) or cancer cell lines (e.g., MTT assays).
  • Molecular docking : Predict binding affinities to biological targets (e.g., triazole-linked enzymes) using software like AutoDock Vina .

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